2,2,2-Trichloroethyl acrylate
Overview
Description
2,2,2-Trichloroethyl acrylate is a chemical compound with the molecular formula C5H5Cl3O2 and a molecular weight of 203.45 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the 2,2,2-Trichloroethyl moiety is used as a protecting group for acids, acetals, and phosphoryl groups of nucleotides .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 222.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.9±3.0 kJ/mol, a flash point of 91.8±26.3 °C, and an index of refraction of 1.485 .Scientific Research Applications
Thermal Stability and Decomposition
- Thermal Behavior : Poly(2,2,2-trichloroethyl acrylate) (PTCEA) exhibits distinct thermal behavior compared to its counterparts. PTCEA remains soluble when heated near 500 K in the absence of O2, unlike poly(2,2-dichloroethyl acrylate) which becomes insoluble due to crosslinking. Both polymers degrade at temperatures above 500 K, decomposing into low molecular compounds (Song & Schnabel, 1994).
Polymer Synthesis and Properties
- Synthesis of Aryl Derivatives : 1-Aryl-2,2,2-trichloroethyl esters of acrylic and methacrylic acid, featuring various aryl groups, have been synthesized. Their polymerization results in hard transparent blocks, with properties like density, decomposition temperature, and glass temperature being determined (Hrabák et al., 1978).
Application in Polymer Chemistry
- Molecular Mobility in Polymers : The presence of trichloroethyl and other chlorosubstituted derivatives in poly(meth)acrylates impacts molecular mobility in the glassy state and the glass transition temperature. These polymers, potentially useful as fire retardants, show a simple relaxation behavior (Kolar̆ík, 1979).
Photoinitiation and Polymerization
- Use in Photoinitiation : 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353), a derivative involving trichloroethyl groups, serves as an effective photoinitiator for polymerization of acrylate monomers under UV and visible light (Kabatc et al., 2011).
Fluorescence Quenching in Proteins
- Protein Interaction : 2,2,2-Trichloroethanol, a related compound, has been used as a fluorescence quenching probe to investigate interactions with hydrophobic regions in proteins (Eftink et al., 1977).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trichloroethyl acrylate are aliphatic and aromatic hydroxyl and amino groups . The compound interacts with these groups under mild conditions .
Mode of Action
This compound acylates the hydroxyl and amino groups of its targets . This interaction results in the formation of stable chloroformate .
Biochemical Pathways
It is known that the compound is involved in regio-, chemo-, and stereoselective syntheses
Result of Action
It is known that the compound can acylate hydroxyl and amino groups, leading to the formation of stable chloroformate .
Biochemical Analysis
Biochemical Properties
2,2,2-Trichloroethyl acrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo polymerization reactions catalyzed by enzymes such as peroxidases and laccases. These interactions are crucial for the formation of polymeric structures that have applications in biomedical fields .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, resulting in changes in gene expression. Additionally, it can form covalent bonds with nucleophilic sites on proteins, altering their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound can degrade into various byproducts, which may have different effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity and persistent changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound can result in toxic effects such as liver and kidney damage, as well as disruptions in normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing oxidative stress and damage. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can influence its biological activity and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to certain cellular compartments through post-translational modifications or targeting signals. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2,2,2-trichloroethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNDMWZEMQAWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963306 | |
Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44925-09-9 | |
Record name | 2-Propenoic acid, 2,2,2-trichloroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloroethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of 2,2,2-Trichloroethyl acrylate and its polymers?
A1: this compound is a monomer that can be polymerized to form hard, transparent polymers [, ]. These polymers have been studied for their thermal properties, including their decomposition temperature and glass transition temperature []. The research also investigated the limiting oxygen index of the polymers, which is a measure of their flammability [].
Q2: How is this compound polymerized?
A2: The research indicates that this compound can be polymerized via radical polymerization using 2,2′-Azobis(isobutyronitrile) (AIBN) as an initiator []. This process can be carried out in bulk to produce solid blocks or in solution using benzene as a solvent [].
Q3: What is the significance of studying the aryl-substituted derivatives of this compound?
A3: Researchers synthesized and polymerized various aryl-substituted derivatives of this compound, including those with phenyl, 4-chlorophenyl, 4-bromophenyl, and 2,5-dichlorophenyl groups []. This approach allows for the investigation of how the structure of the aryl substituent influences the properties of the resulting polymers, such as their thermal stability and flammability [].
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